molecular formula C9H11NO2 B12648474 L-Phenyl-2,6-t2-alanine CAS No. 89186-44-7

L-Phenyl-2,6-t2-alanine

Cat. No.: B12648474
CAS No.: 89186-44-7
M. Wt: 169.20 g/mol
InChI Key: COLNVLDHVKWLRT-QTABDXEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenyl-2,6-t2-alanine is a synthetic amino acid derivative It is structurally similar to L-phenylalanine, an essential amino acid, but with specific modifications that make it unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenyl-2,6-t2-alanine typically involves the modification of L-phenylalanineFor instance, the use of propylphosphonic anhydride (T3P) as a coupling reagent has been reported in the synthesis of amide derivatives of L-phenylalanine .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered Escherichia coli strains. These strains can be modified to produce L-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This method is advantageous due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Phenyl-2,6-t2-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the phenyl ring or the amino acid backbone.

    Reduction: This reaction can be used to reduce specific functional groups introduced during synthesis.

    Substitution: This reaction involves the replacement of functional groups on the phenyl ring or the amino acid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications.

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

L-Phenyl-2,6-t2-alanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Phenyl-2,6-t2-alanine involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and nucleic acids, affecting their structure and function . Additionally, it may participate in metabolic pathways, leading to the production of bioactive compounds.

Comparison with Similar Compounds

L-Phenyl-2,6-t2-alanine can be compared to other similar compounds, such as:

This compound is unique due to its specific modifications, which can enhance its interactions with biological macromolecules and its potential therapeutic applications.

Properties

CAS No.

89186-44-7

Molecular Formula

C9H11NO2

Molecular Weight

169.20 g/mol

IUPAC Name

(2S)-2-amino-3-(2,6-ditritiophenyl)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i4T,5T

InChI Key

COLNVLDHVKWLRT-QTABDXEKSA-N

Isomeric SMILES

[3H]C1=C(C(=CC=C1)[3H])C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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